molecular formula C14H17ClFN3S B1532546 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride CAS No. 1251923-26-8

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

Cat. No. B1532546
CAS RN: 1251923-26-8
M. Wt: 313.8 g/mol
InChI Key: SYGLEABZFPDVTM-UHFFFAOYSA-N
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Description

“1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride” is a chemical compound with the CAS number 1251923-26-8 . It belongs to the class of phenylpiperazines . The molecular weight of this compound is approximately 313.82 .

Scientific Research Applications

Forensic Chemistry & Toxicology

This compound serves as an analytical reference standard in forensic chemistry to identify unknown chemical substances found at crime scenes or in toxicological samples . Its precise identification and quantification can aid in the investigation of drug-related crimes or poisoning cases.

Neuropharmacology Research

Researchers study this compound’s effects on serotonin and dopamine neurotransmitter systems in the brain. It’s used to understand the molecular mechanisms of entactogenic drugs and their impact on mood and social behavior .

Designer Drug Synthesis

The compound is a precursor in the synthesis of designer drugs. It’s structurally related to substances that have been identified as drugs of abuse, making it significant for studying the synthesis and modification of psychoactive substances .

Mass Spectrometry

In mass spectrometry, this compound is utilized for calibrating instruments and validating methods due to its well-defined mass spectral properties. It helps ensure the accuracy and reliability of mass spectrometric analyses .

Drug Abuse Potential Assessment

The compound’s potential for abuse is evaluated through various in vitro and in vivo studies. This research is crucial for regulatory agencies to classify new psychoactive substances and control their distribution .

Development of Therapeutic Agents

While the physiological and toxicological properties of this compound have not been fully evaluated, its structural features make it a candidate for the development of new therapeutic agents, particularly in targeting neurological disorders .

Future Directions

Given the potential for abuse of phenylpiperazines , future research could focus on developing strategies to prevent misuse. Additionally, further studies could explore the therapeutic potential of these compounds, given their ability to modulate serotonin levels .

properties

IUPAC Name

2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGLEABZFPDVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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